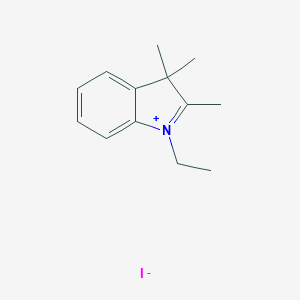
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Characterisation of 3-H-Indolo-2-dimethinehemicyanine Dyes
The study presented in paper focuses on the synthesis of a series of 3-H-indolium salts, which are closely related to the compound "3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide". The synthesis involves the condensation of (1,3,3-trimethylindolin-2-ylidene)acetaldehyde with anilines in acetic acid, resulting in 3-H-indolo-2-dimethinehemicyanine dyes. These compounds were characterized by their spectroscopic properties, including UV-VIS, IR, and NMR, as well as by their ionisation constants and solvatochromic behaviour. The NMR data confirmed the structure of the dyes, indicating partial positive charge at the nitrogen atoms due to electron delocalization characteristic of hemicyanine dyes. The study also reported pKa values ranging from 8.05 to 9.37 and observed a small hypsochromic shift in the solvatochromic behaviour of the dyes.
Multifunctional Synthesis Involving Trimethylsilyl Iodide
Paper introduces trimethylsilyl iodide (TMSI) as a multifunctional reagent in the synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones. The process involves a one-pot synthesis using 2-methoxybenzaldehydes, indoles, and β-dicarbonyl compounds. TMSI is used for several reactions, including silylation, silyl enol ether formation, methyl deprotection, and nucleophilic substitution/cyclization. The key step is the deprotection of the methoxy group by TMSI, which is relevant to the synthesis of indolium compounds due to the involvement of indoles and the potential for iodide incorporation.
Reaction of 2,3,3-Trimethyl-3H-indole with Haloacetic Acid Amides
In paper , the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides is explored. This reaction leads to the formation of 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts. Upon treatment with bases, these salts convert into imidazo[1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole. The latter can be cyclized into imidazo[1,2-a]indol-2-one by the action of acetic acid. This study is significant for understanding the chemical behaviour of 3H-indolium compounds and their potential transformations under different chemical conditions.
Molecular Structure Analysis
The molecular structure of 3H-indolium compounds, as evidenced by the studies, is characterized by a partial positive charge on the nitrogen atoms, which is a result of electron delocalization through the cationic polymethine chain . This delocalization is a defining feature of the hemicyanine dyes and is crucial for understanding the electronic properties of these molecules.
Chemical Reactions Analysis
The chemical reactions involving 3H-indolium compounds are diverse, ranging from condensation reactions to cyclization and nucleophilic substitution. The studies demonstrate the reactivity of these compounds under various conditions, such as the presence of acetic acid or bases, and the role of TMSI as a multifunctional reagent in the synthesis of related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 3H-indolium compounds include their spectroscopic characteristics, ionisation constants, and solvatochromic behaviour. These properties are essential for the identification and application of these compounds in various fields, such as dye chemistry and materials science .
科学的研究の応用
Polytypism in Lead Iodide
Lead Iodide (PbI2) exhibits significant scientific interest due to its various polytypes, influencing its potential technological applications. The study by Beckmann (2010) offers a comprehensive review of over 80 years of research into the structural polytypism of PbI2, highlighting the impact of layer stacking variations and vacancies on its properties. This research underscores the intricate relationship between structural variations and technological utility in semiconductor and photovoltaic applications Beckmann, 2010.
Ionic Liquids and Their Applications
Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, have garnered attention for their potential to dissolve biopolymers like cellulose and chitin, paving the way for industrial-scale applications. Ostadjoo et al. (2018) highlight the urgency of understanding the toxicological impact of these compounds to predict and mitigate environmental consequences. This research illustrates the critical balance between technological advancements and environmental stewardship in the development of new materials Ostadjoo et al., 2018.
Electron Transport System (ETS) Activity
The review by Trevors (1984) on electron transport system (ETS) activity in soils, sediments, and pure cultures underscores the role of tetrazolium salts, like 2,3,5-triphenyltetrazolium chloride (TTC) and 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), in measuring microbial bioactivity. This research is fundamental in assessing the microbial health of environmental samples and understanding the biochemical basis of microbial metabolism Trevors, 1984.
Safety And Hazards
特性
IUPAC Name |
1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDRZOCHPMFIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433924 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
CAS RN |
14134-81-7 |
Source


|
| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

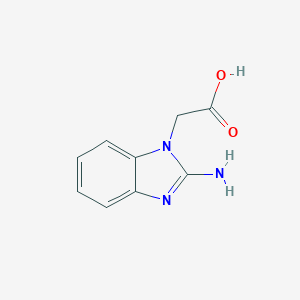


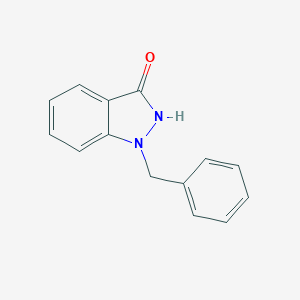
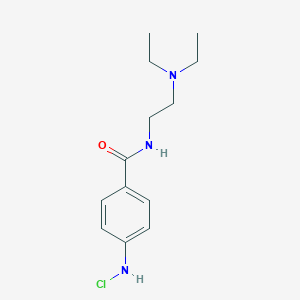
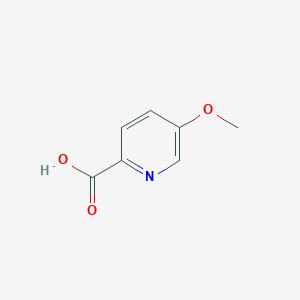

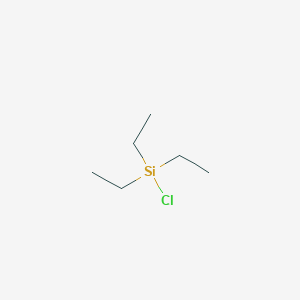
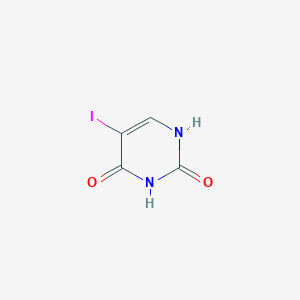
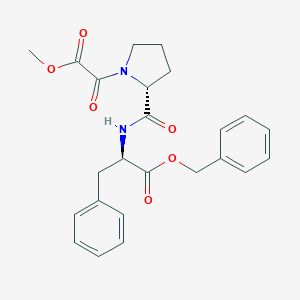

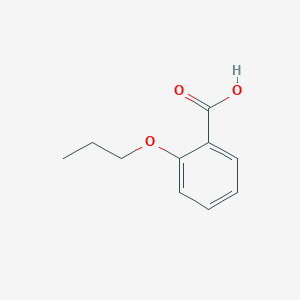

![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)